molecular formula C13H10ClN3 B1283964 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine CAS No. 120537-43-1

1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B1283964
CAS No.: 120537-43-1
M. Wt: 243.69 g/mol
InChI Key: HQJCQBUYLDPQAG-UHFFFAOYSA-N
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Description

1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Biochemical Analysis

Biochemical Properties

1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions, particularly due to its structural resemblance to purines. This resemblance allows it to interact with enzymes, proteins, and other biomolecules that are typically involved in purine metabolism. For instance, it has been observed to interact with GABA A receptors, acting as a positive allosteric modulator . Additionally, it can influence the activity of proton pumps and aromatase enzymes, which are crucial in various metabolic pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can modulate neurotransmission, affecting neuronal cell function . Moreover, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Studies have also indicated its potential role in inhibiting the growth of cancerous cells by interfering with specific signaling pathways essential for cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, its binding to GABA A receptors enhances their activity, resulting in increased neurotransmission . Additionally, it can inhibit the activity of proton pumps and aromatase enzymes, thereby affecting cellular metabolism . These interactions often lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to modulate neurotransmission and metabolic pathways without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as disruptions in cellular metabolism and gene expression . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily due to its structural similarity to purines. It interacts with enzymes such as proton pumps and aromatase, influencing metabolic flux and metabolite levels . These interactions can lead to alterations in the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure that the compound is efficiently transported to its target sites, where it can exert its biochemical effects . Additionally, the compound’s distribution within tissues is influenced by its binding affinity to various cellular components, leading to its accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the cell membrane is essential for its interaction with GABA A receptors, while its presence in the cytoplasm allows it to interact with metabolic enzymes . These localization patterns are critical for the compound’s overall biochemical and pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1H-imidazo[4,5-c]pyridine with benzyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alkoxides, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different functional groups attached to the imidazole or pyridine rings .

Scientific Research Applications

1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various research applications .

Properties

IUPAC Name

1-benzyl-4-chloroimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-13-12-11(6-7-15-13)17(9-16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJCQBUYLDPQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557283
Record name 1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120537-43-1
Record name 1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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